2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H13ClN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H13ClN2O |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2O/c1-2-3-10-5-11-9(7-16-10)4-8(6-14)12(13)15-11/h4,10H,2-3,5,7H2,1H3 |
InChI Key |
KFVSRNXTWJGDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=NC(=C(C=C2CO1)C#N)Cl |
solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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